1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one)
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Overview
Description
1,1’-[[1,1’-Biphenyl]-4,4’-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with hydrazinylidene and aminonaphthalenone groups, making it a subject of interest for researchers in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[[1,1’-Biphenyl]-4,4’-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one) typically involves a multi-step process. One common method includes the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride). This reaction is followed by treatment with formaldehyde in the presence of perchloric acid in dioxane to afford the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-[[1,1’-Biphenyl]-4,4’-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
1,1’-[[1,1’-Biphenyl]-4,4’-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1,1’-[[1,1’-Biphenyl]-4,4’-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one) involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene groups can form stable complexes with metal ions, influencing various biochemical processes. Additionally, its aminonaphthalenone moieties can participate in redox reactions, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,1’-[[1,1’-Biphenyl]-4,4’-diyldi(hydrazin-2-yl-1-ylidene)]bis(3-aryl-5-phenylformazans): Similar in structure but with different functional groups, leading to varied chemical properties and applications.
[1,1’-Biphenyl]-4,4’-diol: Shares the biphenyl core but lacks the hydrazinylidene and aminonaphthalenone groups, resulting in different reactivity and uses.
Ethanone, 1-[1,1’-biphenyl]-4-yl-: Another biphenyl derivative with distinct functional groups, used in different chemical contexts.
Properties
CAS No. |
38232-37-0 |
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Molecular Formula |
C32H24N6O2 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
8-amino-1-[[4-[4-[2-(8-amino-2-oxonaphthalen-1-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]naphthalen-2-one |
InChI |
InChI=1S/C32H24N6O2/c33-25-5-1-3-21-11-17-27(39)31(29(21)25)37-35-23-13-7-19(8-14-23)20-9-15-24(16-10-20)36-38-32-28(40)18-12-22-4-2-6-26(34)30(22)32/h1-18,35-36H,33-34H2 |
InChI Key |
VNICRFSPROEVIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=NNC3=CC=C(C=C3)C4=CC=C(C=C4)NN=C5C(=O)C=CC6=C5C(=CC=C6)N)C(=O)C=C2 |
Origin of Product |
United States |
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